Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a brominated pyrazolo[1,5-a]pyridine derivative. This compound is characterized by its bromine atom at the 7th position and a carboxylate ester group at the 3rd position of the pyrazolo[1,5-a]pyridine ring system. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrazolo[1,5-a]pyridine derivatives as starting materials.
Halogenation: Bromination of the pyrazolo[1,5-a]pyridine core is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM).
Esterification: The carboxylate ester group is introduced by reacting the brominated pyrazolo[1,5-a]pyridine with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) or an acid chloride method.
Industrial Production Methods: Industrial-scale production involves optimizing these reactions for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the bromine atom to hydrogen, resulting in different structural analogs.
Substitution: The bromine atom can be substituted with other functional groups, such as amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as ammonia (NH3) or sodium azide (NaN3) are used, often in the presence of a base like triethylamine (Et3N).
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Amides, azides, and other substituted pyrazolo[1,5-a]pyridines.
Scientific Research Applications
Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate is used in several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of antitumor and anti-inflammatory agents.
Material Science: The compound's photophysical properties make it useful in the design of organic light-emitting diodes (OLEDs) and other electronic materials.
Biology: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.
Mechanism of Action
The mechanism by which Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are determined by the structural modifications and functional groups present in the compound.
Comparison with Similar Compounds
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate: Similar structure but with bromine at the 5th position.
Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate: Similar structure but with carboxylate ester at the 2nd position.
7-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester: Identical to Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate but often used interchangeably.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its bromine atom at the 7th position and carboxylate ester group at the 3rd position provide distinct chemical properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-6-12-13-8(7)4-3-5-9(13)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPPNCLJJCCBCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670307 | |
Record name | Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-77-7 | |
Record name | Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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